4-(3-Fluorophenyl)oxazole
Overview
Description
4-(3-Fluorophenyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 3-fluorophenyl group. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of sodium hydride under mild conditions . Another approach involves the use of Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and product purity. The use of commercial manganese dioxide in packed reactors for the oxidative aromatization of oxazolines to oxazoles is an example of such a method .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions on the phenyl ring, facilitated by the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Manganese dioxide, Deoxo-Fluor®.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Various substituted phenyl oxazoles depending on the electrophilic reagent used.
Scientific Research Applications
4-(3-Fluorophenyl)oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound, known for its diverse biological activities.
2,5-Disubstituted Oxazoles: Similar compounds with different substitution patterns that can exhibit varying biological activities.
Uniqueness
4-(3-Fluorophenyl)oxazole is unique due to the presence of the 3-fluorophenyl group, which can enhance its biological activity and selectivity compared to other oxazole derivatives .
Properties
IUPAC Name |
4-(3-fluorophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSVYXCQRFTJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=COC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625274 | |
Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620971-54-2 | |
Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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